molecular formula C15H16N2O2 B14916629 N'-methyl-2-phenoxy-N'-phenylacetohydrazide

N'-methyl-2-phenoxy-N'-phenylacetohydrazide

Cat. No.: B14916629
M. Wt: 256.30 g/mol
InChI Key: MEJUYEXIUGNQNF-UHFFFAOYSA-N
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Description

N’-methyl-2-phenoxy-N’-phenylacetohydrazide: is an organic compound with the molecular formula C15H16N2O2 It is a derivative of phenylacetohydrazide and is characterized by the presence of a phenoxy group and a phenyl group attached to the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-methyl-2-phenoxy-N’-phenylacetohydrazide typically involves the reaction of phenylacetic acid hydrazide with methyl iodide and phenol under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with a base to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of N’-methyl-2-phenoxy-N’-phenylacetohydrazide may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N’-methyl-2-phenoxy-N’-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

    Substitution: The phenoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other electrophiles under conditions such as acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetohydrazide oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry: N’-methyl-2-phenoxy-N’-phenylacetohydrazide is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in drug development.

Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the context of its enzyme inhibitory properties. It may have applications in the treatment of diseases where enzyme inhibition is a viable strategy.

Industry: In the industrial sector, N’-methyl-2-phenoxy-N’-phenylacetohydrazide is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism by which N’-methyl-2-phenoxy-N’-phenylacetohydrazide exerts its effects involves the interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.

Comparison with Similar Compounds

    2-Phenylacetohydrazide: A simpler analog without the phenoxy and methyl groups.

    Phenoxyacetohydrazide Schiff Bases: Compounds with similar structural features but different functional groups.

Uniqueness: N’-methyl-2-phenoxy-N’-phenylacetohydrazide is unique due to the presence of both phenoxy and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

N'-methyl-2-phenoxy-N'-phenylacetohydrazide

InChI

InChI=1S/C15H16N2O2/c1-17(13-8-4-2-5-9-13)16-15(18)12-19-14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,16,18)

InChI Key

MEJUYEXIUGNQNF-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

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